molecular formula C7H4Br2N4O B2877531 2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol CAS No. 874815-07-3

2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol

Cat. No. B2877531
CAS RN: 874815-07-3
M. Wt: 319.944
InChI Key: DQTJODISZGZEJW-UHFFFAOYSA-N
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Description

“2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol” is a chemical compound with the CAS Number: 874815-07-3 . It has a molecular weight of 319.94 . The IUPAC name for this compound is 2,6-dibromo-4-(2H-tetraazol-5-yl)phenol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Br2N4O/c8-4-1-3(2-5(9)6(4)14)7-10-12-13-11-7/h1-2,14H, (H,10,11,12,13) . This indicates the presence of bromine, nitrogen, and oxygen atoms in the compound along with carbon and hydrogen.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 319.94 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.

Scientific Research Applications

Organic Electronics and Material Synthesis

Electroluminescent Organic Semiconductors for OLED Devices

Phenothiazine and carbazole substituted pyrene-based electroluminescent organic semiconductors have been developed for OLED devices, showcasing promising device performance with blue and green emission. This research illustrates the potential of using bromo-substituted compounds in designing novel organic semiconducting materials, which could include derivatives like "2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol" for similar applications (Jagadish Salunke et al., 2016).

Synthesis of Novel Tetra Substituted Imidazoles

The synthesis of novel tetra substituted imidazoles through a four-component condensation highlights the role of heterocyclic compounds, potentially including "2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol," in various chemical applications. These compounds have been explored for their optimized geometry, spectroscopic properties, and non-linear optical properties, demonstrating their potential in fields ranging from material science to photonics (M. Ahmad et al., 2018).

Environmental Science

Microbial Degradation of Brominated Compounds

Research into the anaerobic-aerobic process for microbial degradation of Tetrabromobisphenol A (TBBPA) and related compounds underscores the environmental fate and potential bioremediation strategies for brominated flame retardants. The study reveals that certain microbes can utilize these compounds as carbon and energy sources, suggesting avenues for environmental cleanup of brominated contaminants (Z. Ronen & A. Abeliovich, 2000).

Environmental Concentrations and Toxicology

The review on the environmental concentrations and toxicology of 2,4,6-tribromophenol, a compound related to "2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol," summarizes current knowledge on its ubiquity in the environment, toxicokinetics, and toxicodynamics. This comprehensive overview points to the need for continued research into the environmental impact and health risks associated with brominated phenols (C. Koch & B. Sures, 2018).

properties

IUPAC Name

2,6-dibromo-4-(2H-tetrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N4O/c8-4-1-3(2-5(9)6(4)14)7-10-12-13-11-7/h1-2,14H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTJODISZGZEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol

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